molecular formula C9H15N B13755305 1,2,3,4,5-Pentamethyl-1H-pyrrole CAS No. 767-76-0

1,2,3,4,5-Pentamethyl-1H-pyrrole

Cat. No.: B13755305
CAS No.: 767-76-0
M. Wt: 137.22 g/mol
InChI Key: IQBFHKGECNYUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,5-Pentamethyl-1H-pyrrole is a heterocyclic organic compound with the molecular formula C9H15N and a molecular weight of 137.22 g/mol It is characterized by a pyrrole ring substituted with five methyl groups at positions 1, 2, 3, 4, and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,5-Pentamethyl-1H-pyrrole can be synthesized through several methods. One common approach involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the use of primary diols and amines catalyzed by a stable manganese complex, which selectively converts them to 2,5-unsubstituted pyrroles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentamethyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can modify the pyrrole ring, leading to different substituted products.

    Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrroles, which can be further utilized in different chemical applications.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentamethyl-1H-pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but its unique structure plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

767-76-0

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

1,2,3,4,5-pentamethylpyrrole

InChI

InChI=1S/C9H15N/c1-6-7(2)9(4)10(5)8(6)3/h1-5H3

InChI Key

IQBFHKGECNYUMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.